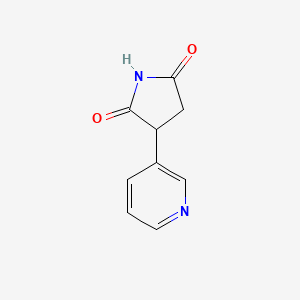

3-(Pyridin-3-YL)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

89058-82-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-pyridin-3-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C9H8N2O2/c12-8-4-7(9(13)11-8)6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12,13) |

InChI Key |

DPNOPUCBLXPAAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 3 Yl Pyrrolidine 2,5 Dione and Its Derivatives

General Synthetic Strategies for Pyrrolidine-2,5-dione Scaffolds

The construction of the pyrrolidine-2,5-dione core is a well-established area of organic synthesis. Several robust methods are commonly employed, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Cyclocondensation Reactions

One of the most direct and widely used methods for synthesizing pyrrolidine-2,5-diones is the cyclocondensation of succinic acid derivatives with primary amines or ammonia. mdpi.com This approach typically involves heating a succinic anhydride (B1165640) with an appropriate amine, leading to the formation of a succinamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the target succinimide (B58015).

The reaction is versatile and can be performed under various conditions, including thermal heating or with the aid of dehydrating agents. The choice of reactants allows for the straightforward installation of substituents on the nitrogen atom (N-substituted succinimides) or on the carbon backbone if substituted succinic anhydrides are used.

Table 1: Examples of Cyclocondensation Reactions for Succinimide Synthesis

| Succinic Acid Derivative | Amine/Ammonia Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Succinic Anhydride | Primary Amine (R-NH₂) | Thermal (e.g., 180°C) | N-Alkyl/Aryl-pyrrolidine-2,5-dione | mdpi.com |

| 2-Methylsuccinic Anhydride | Ammonia | Heating | 3-Methylpyrrolidine-2,5-dione | N/A (General Method) |

| Succinic Acid | Ammonia | Strong heating (distillation) | Pyrrolidine-2,5-dione (Succinimide) | N/A (General Method) |

Aza-Michael Addition Reactions

The intramolecular aza-Michael addition offers another powerful strategy for the formation of the pyrrolidine (B122466) ring system. rsc.org This method involves the cyclization of an acyclic precursor containing both a nucleophilic nitrogen atom and a Michael acceptor. For the synthesis of pyrrolidine-2,5-diones, this typically translates to the intramolecular addition of an amide nitrogen onto an α,β-unsaturated ester moiety.

This cyclization is a key step in the formation of the five-membered ring and is governed by Baldwin's rules for ring closure, favoring the 5-exo-trig pathway. The reaction can be catalyzed by either acid or base and is valued for its potential to control stereochemistry at the newly formed chiral centers.

Functionalization of Pre-formed Pyrrolidine-2,5-dione Rings

Instead of building the ring with the desired substituents already in place, an alternative approach is to modify a pre-formed pyrrolidine-2,5-dione. The C3 and C4 positions of the succinimide ring are activated by the adjacent carbonyl groups, making the corresponding protons acidic and amenable to deprotonation. The resulting enolate can then react with various electrophiles.

For instance, the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones has been reported, demonstrating that the C3 position can be halogenated and further functionalized. researchgate.net While direct palladium-catalyzed arylation at the C3 position of a saturated succinimide is not commonly reported, related transformations on similar scaffolds, such as the arylation of pyrrolines, suggest the feasibility of such C-H functionalization or cross-coupling strategies. sci-hub.se

Approaches to Synthesizing 3-(Pyridin-3-YL)pyrrolidine-2,5-dione and Related Pyridine-Substituted Analogs

Creating the specific target molecule, this compound, requires strategies that can precisely install the pyridine-3-yl group at the C3 position of the succinimide ring. This can be achieved either by forming the C-C bond directly onto a heterocyclic precursor or by constructing the succinimide ring from a precursor that already contains the pyridine (B92270) moiety.

Integration of Pyridine Moiety via Direct Coupling

Modern cross-coupling reactions provide a powerful toolkit for forming carbon-carbon bonds between aromatic and heterocyclic systems. A plausible and efficient route to this compound would involve a palladium-catalyzed cross-coupling reaction.

One such approach is the Suzuki-Miyaura coupling. This would involve the reaction of a 3-halopyrrolidine-2,5-dione (e.g., 3-bromo-succinimide) with pyridine-3-boronic acid in the presence of a palladium catalyst and a base. This method is widely used for its functional group tolerance and high yields in C-C bond formation involving pyridine rings.

Table 2: Plausible Direct Coupling Strategy for this compound

| Reactant 1 | Reactant 2 | Proposed Catalyst/Reagents | Reaction Type |

|---|---|---|---|

| 3-Bromo-pyrrolidine-2,5-dione | Pyridine-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling |

| Pyrrolidine-2,5-dione | 3-Bromopyridine | Pd(OAc)₂, P(Cy)₃, K₂CO₃ | Direct C-H Arylation |

Direct C-H arylation is another advanced strategy that avoids the pre-functionalization of one of the coupling partners. nih.govmdpi.com In this scenario, the C-H bond at the C3 position of a succinimide could potentially be coupled directly with a pyridine halide, such as 3-bromopyridine, using a suitable palladium catalyst system. mdpi.com

Derivatization from Aspartic Acid Precursors

A fundamentally different and highly convergent strategy utilizes natural chiral pool starting materials, specifically aspartic acid. Aspartic acid provides the correct four-carbon backbone required for the succinimide ring. The key challenge is the synthesis of the requisite precursor, β-(pyridin-3-yl)aspartic acid.

The synthesis of β-pyridyl α-amino acids has been successfully demonstrated starting from L-aspartic acid derivatives. nih.govacs.org The process involves several steps:

Protection of the amino and carboxylic acid groups of aspartic acid.

Conversion of the β-carboxyl group into a reactive functional group, such as a β-ketophosphonate ester. nih.govacs.org

Modification and subsequent cyclization reactions to construct the pyridine ring fused to the amino acid side chain.

Once the 3-(pyridin-3-yl)aspartic acid precursor is obtained, the final step is the intramolecular cyclization to form the pyrrolidine-2,5-dione ring. This transformation is well-documented and can be induced by heating or by using chemical dehydrating agents. mdpi.comrsc.org This reaction proceeds via the nucleophilic attack of the backbone nitrogen onto the side-chain carboxyl carbon, followed by the elimination of water. nih.gov The reaction is known to proceed relatively quickly in acidic solutions. rsc.org

This precursor-based approach is elegant as it builds the desired complexity into the acyclic amino acid before the final, often high-yielding, ring-closing step.

Advanced Synthetic Techniques and Conditions

The synthesis of the pyrrolidine-2,5-dione scaffold, a key component of many biologically active compounds, has benefited significantly from modern synthetic methods that offer advantages over classical heating and stoichiometric approaches. These techniques not only accelerate reaction times but also often lead to cleaner products and higher yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. This technique utilizes microwave energy to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields. nih.govresearchgate.net The application of microwave irradiation is particularly effective for reactions conducted in polar solvents, which absorb microwave energy efficiently.

In the context of synthesizing related heterocyclic structures, microwave heating has been successfully employed. For instance, the synthesis of various pyrido[3,2-f] nih.govmdpi.comthiazepines was achieved with better yields and in shorter times compared to conventional heating methods. nih.gov Similarly, the preparation of pyrrolidine-fused chlorin (B1196114) derivatives and imidazo[1,5-a]pyridinium salts has been significantly expedited through microwave protocols. nih.govmdpi.com For example, the N-alkylation of a chlorin compound was accomplished in just 5 minutes at 75 °C under microwave irradiation. nih.gov These examples highlight the potential of MAOS to facilitate the key bond-forming reactions required for the assembly of complex molecules like this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 hours | Moderate | nih.gov |

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, offering a green and efficient alternative to metal-based catalysts. researchgate.net For the construction of chiral pyrrolidine rings, proline and its derivatives are among the most widely used organocatalysts. mdpi.com These catalysts are particularly effective in promoting asymmetric transformations, leading to the enantioselective synthesis of complex molecules. mdpi.com

The synthesis of substituted pyrrolidines often involves key reactions such as Michael additions, Mannich reactions, and aldol (B89426) reactions, all of which can be efficiently catalyzed by organocatalysts. researchgate.net The pyrrolidine scaffold itself is a privileged structure in organocatalysis, with many effective catalysts being pyrrolidine-based. mdpi.com This dual role underscores the importance of this heterocyclic motif in synthetic chemistry. While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed, the principles of organocatalytic Michael addition of a nucleophile to a suitable pyridyl-substituted maleimide (B117702) derivative represent a viable and attractive synthetic strategy.

Synthesis of Multi-substituted Pyrrolidine-2,5-dione Derivatives for Biological Screening

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a wide array of derivatives by introducing various substituents at different positions of the molecule. This is often done to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Incorporation of Arylpiperazine Moieties

The arylpiperazine fragment is a well-known pharmacophore present in numerous centrally acting agents. Its incorporation into the pyrrolidine-2,5-dione structure is a common strategy in drug discovery. These derivatives are typically synthesized by linking the arylpiperazine unit to the pyrrolidine-2,5-dione core, often at the imide nitrogen, via an alkyl spacer. nih.gov

The synthetic route usually involves a nucleophilic substitution reaction where a suitable N-(haloalkyl)pyrrolidine-2,5-dione is reacted with an appropriate arylpiperazine. nih.gov Alternatively, as seen in the synthesis of related anticonvulsant agents, the arylpiperazine moiety can be introduced as part of a Mannich base. researchgate.net

Table 2: Examples of Synthesized Arylpiperazine Derivatives of Pyrrolidine-2,5-dione

| Compound ID | Arylpiperazine Moiety | Alkyl Spacer | General Structure |

|---|---|---|---|

| Derivative A | 4-Phenylpiperazine | Propyl | Pyrrolidine-2,5-dione-propyl-N-phenylpiperazine |

| Derivative B | 4-(2-Chlorophenyl)piperazine | Methylene (B1212753) (as Mannich base) | Pyrrolidine-2,5-dione-CH2-N-(2-chlorophenyl)piperazine |

Preparation of N-Mannich Bases

The formation of N-Mannich bases is a straightforward and effective method for introducing a diverse range of aminoalkyl groups onto the imide nitrogen of the pyrrolidine-2,5-dione ring. This reaction, known as the Mannich reaction, involves the aminoalkylation of the acidic N-H proton of the succinimide ring with formaldehyde (B43269) and a secondary amine, such as piperazine (B1678402) or morpholine. nih.govresearchgate.net

This synthetic approach has been extensively used to generate libraries of compounds for biological screening, particularly in the search for new anticonvulsant agents. nih.govresearchgate.net The reaction is typically carried out in ethanol (B145695) at room temperature or under gentle heating. The resulting Mannich bases are often converted to their hydrochloride salts to improve their solubility and handling properties. nih.gov For instance, N-[{4-(aryl)piperazin-1-yl}-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. researchgate.net

Synthesis of Pyrrolidine-2,5-dione-Acetamides

Acetamide moieties can be incorporated into the pyrrolidine-2,5-dione structure to further explore the chemical space and potential biological activities. The synthesis of such derivatives typically involves the reaction of an aminopyrrolidine precursor with an activated acetic acid derivative, such as 2-chloroacetyl chloride. mdpi.com

A general procedure involves dissolving the amine (e.g., aminopyrrolidine) in a suitable solvent like dichloromethane, adding a base such as triethylamine, and then adding 2-chloroacetyl chloride. The reaction mixture is stirred at room temperature until completion. mdpi.com The resulting α-chloroacetamide can then be further functionalized by reacting it with other nucleophiles to generate a wider array of derivatives. mdpi.com This versatile synthetic handle allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties.

Structural Characterization and Spectroscopic Analysis of 3 Pyridin 3 Yl Pyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 3-(Pyridin-3-YL)pyrrolidine-2,5-dione, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity of the pyridine (B92270) and pyrrolidine-2,5-dione (succinimide) rings.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the pyridine and the succinimide (B58015) rings. The succinimide ring protons form an AMX spin system, while the pyridine ring protons exhibit a pattern characteristic of 3-substitution.

The succinimide moiety features a methine proton (H-3) and two diastereotopic methylene (B1212753) protons (H-4a and H-4b).

H-3: This proton, directly attached to the stereocenter and adjacent to the pyridine ring, is expected to appear as a doublet of doublets (dd) around 4.0 ppm. Its splitting pattern arises from coupling to the two non-equivalent H-4 protons.

H-4a and H-4b: These methylene protons are chemically non-equivalent and will each appear as a doublet of doublets. They are coupled to each other (geminal coupling) and to the H-3 proton (vicinal coupling). Their signals are anticipated in the range of 2.8-3.4 ppm.

N-H: The imide proton typically appears as a broad singlet, often in the region of 8.0-9.0 ppm, due to quadrupole broadening and potential hydrogen exchange.

The protons on the 3-substituted pyridine ring will show four signals in the aromatic region:

H-2' and H-6': These protons are in the ortho positions relative to the nitrogen atom and are expected to be the most deshielded, appearing as distinct signals between 8.5-8.7 ppm. H-2' would likely be a doublet, and H-6' a doublet of doublets.

H-4': This proton is in the para position to the nitrogen and is anticipated to appear as a doublet of triplets (dt) around 7.8 ppm.

H-5': This proton is meta to the nitrogen and is expected as a doublet of doublets (dd) around 7.4 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H | ~8.5 | Broad Singlet (br s) |

| H-2' (Pyridine) | ~8.7 | Doublet (d) |

| H-6' (Pyridine) | ~8.6 | Doublet of Doublets (dd) |

| H-4' (Pyridine) | ~7.8 | Doublet of Triplets (dt) |

| H-5' (Pyridine) | ~7.4 | Doublet of Doublets (dd) |

| H-3 (Succinimide) | ~4.0 | Doublet of Doublets (dd) |

| H-4a/H-4b (Succinimide) | ~2.8 - 3.4 | Doublet of Doublets (dd) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show nine distinct carbon signals, confirming the molecular formula C₉H₈N₂O₂.

Carbonyl Carbons (C-2, C-5): The two imide carbonyl carbons are expected to resonate at the lowest field, typically in the range of 175-178 ppm.

Pyridine Carbons: Five signals will be present for the pyridine ring. The carbons bonded to nitrogen (C-2' and C-6') will be in the 148-152 ppm range. The carbon attached to the succinimide ring (C-3') is expected around 135 ppm, while the remaining CH carbons (C-4' and C-5') will appear in the 123-140 ppm region.

Succinimide Aliphatic Carbons: The methine carbon (C-3) attached to the pyridine ring will be found around 45 ppm, and the methylene carbon (C-4) will resonate further upfield, around 35 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 (Carbonyl) | ~176 |

| C-2', C-6' (Pyridine) | ~150 |

| C-4' (Pyridine) | ~138 |

| C-3' (Pyridine) | ~135 |

| C-5' (Pyridine) | ~124 |

| C-3 (Succinimide) | ~45 |

| C-4 (Succinimide) | ~35 |

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. For instance, it would connect the proton signal at ~4.0 ppm to the carbon signal at ~45 ppm, confirming their assignment as H-3 and C-3, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations and is critical for establishing connectivity across quaternary carbons. Key expected correlations include:

A correlation between the H-3 proton of the succinimide ring and the C-3' and C-4' carbons of the pyridine ring, definitively proving the attachment point between the two ring systems.

Correlations from the H-3 and H-4 protons to the carbonyl carbons (C-2 and C-5), confirming the succinimide ring structure.

Correlations from the pyridine protons (e.g., H-2' and H-4') to the quaternary carbon C-3', further solidifying the pyridine ring assignments.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

For this compound, ESI-HRMS in positive ion mode is expected to detect the protonated molecule, [M+H]⁺.

Molecular Formula: C₉H₈N₂O₂

Calculated Exact Mass: 176.0586 g/mol

Expected Ion: The primary observed ion would be [C₉H₉N₂O₂]⁺.

Expected m/z: The high-resolution mass spectrum would show a peak with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the protonated molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Calculated Exact Mass [M] | 176.0586 |

| Ionization Mode | ESI+ |

| Expected Ion [M+H]⁺ | 177.0664 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the imide.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the succinimide ring will appear just below 3000 cm⁻¹.

C=O Stretches: The imide functional group will exhibit two distinct and strong carbonyl (C=O) stretching bands due to asymmetric and symmetric vibrations. These are typically observed around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imide) | Stretch | ~3250 |

| C-H (Aromatic) | Stretch | ~3050 |

| C-H (Aliphatic) | Stretch | ~2950 |

| C=O (Imide) | Asymmetric Stretch | ~1770 |

| C=O (Imide) | Symmetric Stretch | ~1700 |

| C=C / C=N (Aromatic) | Ring Stretch | 1400 - 1600 |

Structural and Spectroscopic Analysis of this compound

A comprehensive review of the single-crystal X-ray diffraction data for this compound is not possible at this time due to a lack of available crystallographic studies for this specific compound in published scientific literature.

Extensive searches of chemical and crystallographic databases have not yielded specific single-crystal X-ray diffraction data for the compound this compound. The information required to detail its molecular geometry, stereochemistry, intermolecular interactions, and conformational analysis is therefore not publicly accessible.

While crystallographic data exists for a related isomer, 1-(3-Pyridyl)pyrrolidine-2,5-dione, where the pyridine ring is attached to the nitrogen atom of the pyrrolidine-2,5-dione ring, this information cannot be used to accurately describe the structural characteristics of the 3-substituted isomer requested. The difference in the point of attachment of the pyridine ring would lead to significant variations in bond angles, bond lengths, crystal packing, and intermolecular interactions.

Further research, including the synthesis and crystallographic analysis of this compound, is required to provide the data necessary for a complete structural characterization as outlined.

Structure Activity Relationship Sar Studies of 3 Pyridin 3 Yl Pyrrolidine 2,5 Dione Derivatives

Impact of Substituents on Biological Activity

The biological profile of 3-(pyridin-3-yl)pyrrolidine-2,5-dione derivatives is highly sensitive to the nature and position of various substituents. Modifications to the aromatic systems, the linking alkyl chains, and the introduction of electronically distinct groups can dramatically alter the compound's potency and efficacy.

Influence of Aromatic and Heteroaromatic Substituents (e.g., Pyridine (B92270), Indole (B1671886), Thiophene)

The substitution pattern on the core structure, particularly with other aromatic and heteroaromatic rings, plays a pivotal role in defining the biological activity. The inherent properties of these rings, such as their size, electronics, and ability to form hydrogen bonds, dictate their interaction with biological targets.

For instance, in the context of anticonvulsant activity, the nature of the aryl moiety is a key determinant. Studies on related succinimide (B58015) derivatives show that the type of aromatic or heteroaromatic system directly attached to the succinimide core significantly influences their protective effects in seizure models. researchgate.net The replacement of the pyridine ring with other heterocycles like benzothiophene (B83047) has been explored, leading to potent antiseizure and antinociceptive agents. mdpi.com Specifically, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant efficacy, suggesting that the thiophene (B33073) moiety contributes favorably to the binding interactions necessary for this activity. mdpi.com

In the realm of oncology, derivatives incorporating an indole ring have been investigated as inhibitors of specific signaling pathways. For example, compounds where an indole is linked to a pyrimidine (B1678525) ring, a structure conceptually related to the pyridine-dione core, have shown activity as JAK/STAT3 signaling inhibitors. mdpi.com The indole's nitrogen atom can act as a hydrogen bond donor, which can be a crucial interaction at the receptor site. The antiproliferative activity of pyridine derivatives, in general, is enhanced by the presence of groups like -OH or -NH2, while bulky groups tend to decrease activity. nih.gov

| Substituent | Biological Target/Activity | Key Findings |

| Benzothiophene | Antiseizure / Antinociceptive | The benzothiophene moiety contributes to potent activity, likely through interactions with voltage-sensitive sodium channels. mdpi.com |

| Indole | JAK/STAT3 Signaling | Indole-based structures can effectively inhibit the JAK/STAT3 pathway, a key target in cancer therapy. mdpi.com |

| Substituted Phenyl | Anticonvulsant | The substitution pattern on a phenyl ring (in place of pyridine) is crucial for anticonvulsant effects. researchgate.net |

Effects of Alkyl Chain Length and Linkers on Receptor Affinity

The introduction of a linker, often an alkyl chain, between the core pyrrolidine-2,5-dione structure and another pharmacophoric group is a common strategy to optimize receptor binding. The length and rigidity of this linker are critical for achieving the correct orientation of the molecule within the binding pocket of a target protein.

In a series of potent anticonvulsants, an N-[(4-arylpiperazin-1-yl)-alkyl] linker was attached to the succinimide nitrogen. mdpi.com This design strategy allows the molecule to span different sub-pockets of the target receptor. The length of the alkyl chain dictates the distance between the succinimide head and the arylpiperazine tail, and finding the optimal length is key to maximizing potency. Studies on other receptor systems have also highlighted the importance of linker length, noting that steric constraints within a receptor's binding cavity can impose a limit, with chains that are too long or too short leading to a decrease in affinity. nih.gov For certain sigma receptor (σR) ligands, a linker length of two carbons (n=2) between a pyridine core and a piperidine (B6355638) motif was found to be optimal for high affinity. nih.gov

| Linker Type | Receptor/Target | Effect on Affinity |

| N-Alkyl | Muscarinic Receptors | Lengthening the alkyl chain in diphenylacetylcholine derivatives generally decreases affinity. nih.gov |

| N-Alkylpiperazine | Anticonvulsant Targets | The alkyl chain length is a critical parameter for optimizing the interaction of the terminal arylpiperazine group. mdpi.com |

| N-Alkylpiperidine | Sigma Receptors (σR) | A two-carbon linker was found to be optimal for high σ1R affinity in a series of pyridine dicarbonitriles. nih.gov |

Role of Electron-Withdrawing Groups in Modulating Activity

The electronic properties of substituents can profoundly modulate the activity of the parent compound. Electron-withdrawing groups (EWGs) can alter the molecule's polarity, acidity, and ability to participate in specific interactions like hydrogen bonding or π-stacking, thereby influencing its binding affinity and functional activity.

In the design of Forkhead Box M1 (FOXM1) inhibitors based on a thieno[2,3-b]pyridine (B153569) scaffold, the introduction of EWGs on a terminal phenyl ring was systematically studied. mdpi.com The research found that among various substituents, only those bearing a cyano (-CN) group, a potent EWG, led to a significant decrease in FOXM1 expression. mdpi.com This suggests that the strong electron-withdrawing nature and the specific geometry of the cyano group are essential for the desired biological effect. In contrast, other EWGs like -NO2 and -CF3, or electron-donating groups like -CH3, did not produce the same level of activity. mdpi.com This highlights that the effect is not merely due to a reduction in electron density but is a specific structural requirement for interacting with key residues in the FOXM1 DNA-binding site. mdpi.com

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target, which is typically chiral. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between stereoisomers.

For the this compound scaffold, the carbon at the 3-position of the pyrrolidine-2,5-dione ring is a potential chiral center, especially upon substitution. The synthesis of derivatives often involves reactions that can be controlled to produce specific stereoisomers. For example, [3+2] cycloaddition reactions involving (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones are known to be regio- and stereoselective, yielding specific isomeric products. researchgate.net The absolute configuration of substituents can determine how well a molecule fits into a binding site. In many classes of compounds, including piperidine derivatives, one enantiomer or diastereomer exhibits significantly higher activity than the others, underscoring the importance of chiral optimization in drug design. nih.gov

Comparative SAR Analysis Across Diverse Biological Targets

The this compound scaffold and its analogs have been investigated for activity against a variety of biological targets, and the SAR often varies depending on the specific target.

Anticonvulsant Activity: For anticonvulsant properties, the SAR is often driven by interactions with ion channels, such as voltage-sensitive sodium channels. mdpi.com The crucial structural features include the succinimide core, which is a known pharmacophore in many anticonvulsant drugs, and the nature of the aromatic substituent at the 3-position. researchgate.netmdpi.com

Enzyme Inhibition (e.g., DPP-4, FOXM1): When targeting enzymes, the SAR is dictated by the specific topology of the active site. For Dipeptidyl Peptidase-4 (DPP-4) inhibitors, pyrrolidine-based structures bind in the S1 and S2 domains of the enzyme. bohrium.com For FOXM1 inhibitors, the presence of specific electron-withdrawing groups is necessary for interaction with the DNA-binding site, with residues like Val296 and Leu289 playing a key role. mdpi.com

Receptor Binding (e.g., Sigma Receptors): For G-protein coupled receptors or other receptor types, the SAR depends on fitting within a defined binding pocket. For σ1R ligands, a specific combination of a linker of a certain length (n=2) and particular substituents on the terminal amine was found to be crucial for achieving high affinity and selectivity. nih.gov

This comparative analysis demonstrates that while the core scaffold provides a foundation for biological activity, the specific functionalization and three-dimensional structure must be tailored to the unique requirements of each biological target.

Computational Chemistry and in Silico Approaches for 3 Pyridin 3 Yl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These approaches are fundamental in understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 3-(Pyridin-3-YL)pyrrolidine-2,5-dione, DFT studies would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. Such studies provide insights into the molecule's three-dimensional shape and the stability of its different conformations. While DFT studies have been performed on various heterocyclic compounds, including those with pyridine (B92270) or pyrrolidinedione cores, specific results for this compound are not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for molecular stability; a large gap implies high stability and low chemical reactivity. Analysis of the HOMO-LUMO gap for this compound would help predict its reactivity and kinetic stability. However, no published data for these specific values could be found.

Table 1: Hypothetical Frontier Molecular Orbital Data No specific data could be found for this compound. This table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | N/A |

| ELUMO | N/A |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would reveal the reactive sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the dione (B5365651) group would likely be identified as electron-rich, nucleophilic sites. Specific MEP analysis for this compound has not been reported.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Prediction of Ligand-Receptor Binding Modes

Docking simulations for this compound would involve placing the molecule into the active site of a specific protein target to predict its most stable binding conformation, often referred to as a "pose". The simulation's scoring functions estimate the binding energy, with lower scores generally indicating a more favorable interaction. This allows for the identification of potential biological targets and provides a hypothesis for the compound's mechanism of action. While docking studies are common for pyrrolidine-2,5-dione derivatives against various targets like enzymes and receptors, simulations specifically involving this compound are not documented in the searched literature.

Analysis of Specific Binding Interactions

Following the prediction of a binding mode, the specific molecular interactions between the ligand and the receptor are analyzed. These interactions are critical for the stability of the ligand-receptor complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the pyrrolidine (B122466) ring) and acceptors (like carbonyl oxygens or the pyridine nitrogen).

Van der Waals Interactions: Weak, non-specific attractions between atoms in close proximity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Can occur between the aromatic pyridine ring of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor.

A detailed analysis would map out all such interactions for the docked this compound, providing a structural basis for its potential biological activity. Without specific docking studies, this analysis remains theoretical.

Identification of Active Site Residues for Targeted Proteins

Molecular docking is a primary in silico technique used to predict the binding orientation of a ligand within the active site of a target protein. This method helps to identify key amino acid residues that are crucial for molecular recognition and the stability of the ligand-protein complex. While specific docking studies for this compound are not extensively detailed in the available literature, studies on analogous compounds containing either the pyridine or the succinimide (B58015) moiety provide significant insights into potential binding interactions.

Research on various pyridine derivatives has shown that the nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, forming crucial interactions with residues in the protein's active site. For example, in a study of pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase, molecular docking predicted key hydrogen bond interactions with the backbone of residues like Lys709 and Val757, as well as potential CH-π interactions with residues such as Leu810. mdpi.com

Similarly, docking simulations of succinimide derivatives have revealed their mode of interaction with various enzymes. researchgate.netnih.gov These studies often highlight the role of the carbonyl groups of the succinimide ring in forming hydrogen bonds. For instance, in a study investigating succinimide derivatives as acetylcholinesterase inhibitors, docking was used to place the compounds into the enzyme's active site to rationalize their inhibitory activity. mdpi.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues.

For this compound, it can be hypothesized that the pyridine nitrogen and the two carbonyl oxygens of the pyrrolidine-2,5-dione ring are the primary sites for forming hydrogen bonds. The aromatic pyridine ring could also participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Structures

| Ligand Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Pyridine Ring | π-π Stacking, CH-π | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bond Acceptor | Asparagine, Glutamine, Serine, Backbone NH |

| Pyrrolidine Ring | Hydrophobic Interactions | Valine, Leucine, Isoleucine, Alanine |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules, offering insights into the stability of the complex, conformational changes, and the persistence of key interactions identified through docking. mdpi.commdpi.com

An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of the ligand within the binding site. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This parameter measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. A stable RMSD plot that reaches a plateau suggests that the complex has reached equilibrium and is stable. For example, in a 50-nanosecond simulation of a pteridinone derivative bound to the PLK1 protein, the complex was considered stable as the protein's RMSD fluctuated within a narrow range of 0.22 to 0.36 nm. mdpi.com

RMSF: This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which is often seen in loop regions, while lower values in the active site can signify stable interactions with the ligand.

MD simulations are also used to analyze the stability of hydrogen bonds. A study on a potential SARS-CoV-2 main protease inhibitor revealed that the compound maintained stable hydrogen bonds with the crucial residue GLU166 throughout a 100 ns simulation, indicating a strong and stable binding affinity. nih.gov For this compound, MD simulations could be employed to verify the stability of its docked pose within a target protein, confirming whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide further drug design.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating them with their experimentally determined biological activities (e.g., IC50 values).

A more advanced approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate predictive models. researchgate.net The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity.

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.

CoMSIA: Calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Studies on structurally related compounds have demonstrated the utility of these methods. For instance, a 3D-QSAR study on pyrimidine (B1678525) derivatives as ALK inhibitors yielded robust CoMFA and CoMSIA models with high predictability. researchgate.net The CoMFA model had a cross-validated q² of 0.663 and a non-cross-validated r² of 0.998, while the CoMSIA model showed a q² of 0.730 and an r² of 0.988. researchgate.net Similarly, a 3D-QSAR study on piperazinyl-glutamate-pyridines as P2Y12 antagonists also produced statistically significant models. tcmsp-e.com These models provide valuable insights into the structural requirements for enhanced biological activity. tcmsp-e.comnih.gov

Table 2: Example Statistical Parameters from 3D-QSAR Studies on Related Heterocyclic Compounds

| Model Type | Statistical Parameter | Value Range Reported in Literature | Interpretation |

| CoMFA/CoMSIA | q² (Cross-validated r²) | 0.63 - 0.73 | Good internal model predictability (q² > 0.5 is considered good) |

| CoMFA/CoMSIA | r² (Non-cross-validated r²) | 0.95 - 0.99 | Strong correlation between predicted and experimental activities |

| CoMFA/CoMSIA | r²_pred (External validation) | 0.68 - 0.77 | Good predictive power for external test set compounds |

By applying QSAR and 3D-QSAR approaches to a series of this compound derivatives, researchers could develop predictive models to guide the synthesis of new analogs with improved potency and selectivity for a specific biological target. nih.gov

Pharmacological Activities of 3 Pyridin 3 Yl Pyrrolidine 2,5 Dione and Analogs Preclinical in Vitro and in Vivo Studies

Neuropharmacological Research

The neuropharmacological activities of 3-(Pyridin-3-YL)pyrrolidine-2,5-dione and its analogs have been a primary area of investigation, revealing a spectrum of effects on the central nervous system.

Anticonvulsant Activity

Analogs of this compound have demonstrated significant anticonvulsant properties in a variety of preclinical models of epilepsy. These studies are crucial in identifying potential therapeutic candidates for the management of seizures.

The anticonvulsant efficacy of pyrrolidine-2,5-dione derivatives has been extensively evaluated in rodent models of seizures. The maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, has been a standard for assessing the activity of these compounds. Several analogs have shown potent activity in the MES test, indicating their potential to prevent the spread of seizures. nih.govresearchgate.net

The subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to identify compounds effective against absence seizures, has also been employed to characterize these analogs. nih.govresearchgate.net A number of derivatives have demonstrated protective effects in this model, suggesting a broad spectrum of anticonvulsant activity. researchgate.net

Furthermore, the 6 Hz seizure model, which is considered a model of therapy-resistant partial seizures, has been utilized to evaluate the potential of these compounds against more intractable forms of epilepsy. nih.govnih.gov The activity of certain analogs in the 6 Hz model highlights their potential for treating difficult-to-control seizures. nih.gov

The anticonvulsant effects of this compound analogs are believed to be mediated, at least in part, through their interaction with ion channels. In vitro studies have provided evidence for the modulation of neuronal voltage-sensitive sodium channels. nih.gov By interacting with these channels, the compounds can reduce the repetitive firing of neurons, a key mechanism underlying seizure activity.

In addition to their effects on sodium channels, these analogs have also been shown to modulate L-type calcium channels. nih.gov The influx of calcium through these channels plays a critical role in neuronal excitability and neurotransmitter release. By modulating L-type calcium channels, these compounds can further contribute to the suppression of seizure activity.

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for many anticonvulsant drugs. While the pyrrolidine-2,5-dione scaffold is present in ethosuximide, a drug known to act on T-type calcium channels, the broader class of 3-arylpyrrolidine-2,5-diones has been investigated for other GABAergic mechanisms. One potential mechanism is the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to increased levels of GABA in the synapse, enhancing inhibitory neurotransmission. However, direct and potent inhibitory activity on GABA-transaminase by this compound or its close analogs is not extensively documented in the current scientific literature. One study on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives did show in vitro inhibition of brain GABA-transaminase activity. nih.gov

Antidepressant Activity

In addition to their anticonvulsant properties, analogs of this compound have been investigated for their potential as antidepressant agents. These studies have primarily focused on their interactions with various serotonin (B10506) receptors.

The serotonin (5-hydroxytryptamine, 5-HT) system is a major target for antidepressant medications. Several analogs of this compound have been found to exhibit significant affinity for various serotonin receptor subtypes.

5-HT1A Receptor: A substantial body of research has demonstrated that many 3-arylpyrrolidine-2,5-dione derivatives possess high affinity for the 5-HT1A receptor. researchgate.net In many cases, these compounds act as agonists or partial agonists at this receptor, a property shared by some clinically effective anxiolytics and antidepressants.

5-HT2A Receptor: Affinity for the 5-HT2A receptor has also been reported for some analogs. The functional activity at this receptor can vary, with some compounds acting as antagonists. Blockade of 5-HT2A receptors is a mechanism of action for some atypical antipsychotics and antidepressants.

5-HT6 and 5-HT7 Receptors: More recent investigations have explored the affinity of these compounds for the 5-HT6 and 5-HT7 receptors. Antagonism at these receptors has been proposed as a potential mechanism for pro-cognitive and antidepressant effects. Some pyrrolidine-2,5-dione derivatives have shown affinity for these receptors, suggesting a multi-target pharmacological profile that could be beneficial for the treatment of depression and associated cognitive symptoms.

Table 1: Serotonin Receptor Affinity of Selected 3-Arylpyrrolidine-2,5-dione Analogs

| Compound/Analog | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | Reference |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4d) | 0.4 | - | - | - | |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4c) | 1.3 | - | - | - | |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (35) | 2.3 | - | - | - | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (36) | 3.2 | - | - | - | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (37) | 7.0 | - | - | - | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (38) | 4.9 | - | - | - | researchgate.net |

| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative (7) | - | 15 | - | - | |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f) | 10.0 | >1000 | 134 | 1480 | |

| 1,3,5-Triazine-methylpiperazine derivative (4) | 110 | 1200 | 11 | 8400 |

Note: The table presents a selection of data from the cited literature. The specific substitutions on the aryl and piperazine (B1678402) rings vary between the compounds and significantly influence their receptor affinity. The hyphen (-) indicates that data was not reported in the cited source.

Dopamine (B1211576) Receptor (D2) Affinity

The dopamine D2 receptor is a critical target for antipsychotic medications. mdpi.com Analogs of this compound, particularly those incorporating an indole (B1671886) moiety, have been investigated for their affinity to this receptor, often as part of a multi-target approach.

In a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, several compounds were evaluated for their binding affinity to the D2L receptor. nih.gov This exploration was part of a broader strategy to develop multi-target-directed ligands (MTDLs) for depression. nih.gov For instance, a compound featuring a 3-piperidin-3-yl-1H-indole moiety linked to the pyrrolidine-2,5-dione core demonstrated a balanced affinity profile that included the D2 receptor, alongside various serotonin receptors and the serotonin transporter. nih.gov This polypharmacological profile is considered advantageous for treating complex psychiatric disorders like schizophrenia and depression. nih.govnih.gov

Research into new 4-butyl-arylpiperazine-3-(1H-indol-3-yl) pyrrolidine-2,5-dione derivatives also assessed their affinity for the D2 receptor. The design rationale often involves combining known pharmacophores for different targets into a single molecule to achieve a desired multi-target profile.

| Compound ID | Structure/Substitution | D2 Receptor Affinity (Ki, nM) |

| Compound 20 (Wrobel et al., 2019) | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione with 3-piperidin-3-yl-1H-indole moiety | 164 |

This table is generated based on data described in the text. nih.gov

Neurotransmitter Transporter (Serotonin (SERT), Noradrenaline (NET), Dopamine (DAT)) Inhibition

The inhibition of monoamine transporters—SERT, NET, and DAT—is a primary mechanism for many antidepressant medications. nih.gov Derivatives of this compound have shown significant activity at these transporters, particularly SERT.

A series of synthesized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives proved to be potent ligands for both the 5-HT1A receptor and the serotonin transporter (SERT). nih.govresearchgate.net Certain compounds within this series displayed high affinity for SERT, a key characteristic of selective serotonin reuptake inhibitors (SSRIs). nih.gov The development of MTDLs from this scaffold has specifically targeted SERT in combination with other receptors to create novel antidepressants. nih.gov For example, a lead compound emerged with balanced high affinities for the 5-HT1A receptor and SERT, among other targets. nih.gov

While SERT has been a primary focus, the broader class of 3,4-disubstituted pyrrolidines has been identified as a novel class of monoamine transporter inhibitors through pharmacophore-based screening. researchgate.net One potent analog demonstrated significant inhibition of dopamine (DA), serotonin (SER), and norepinephrine (B1679862) (NE) reuptake, with Ki values of 0.20 µM, 0.23 µM, and 0.031 µM, respectively. researchgate.net

| Compound ID | Target Transporter | Inhibition Potency (Ki or IC50) |

| Analog 12 (Wang et al.) | DAT | 0.20 µM (Inhibition of uptake) |

| SERT | 0.23 µM (Inhibition of uptake) | |

| NET | 0.031 µM (Inhibition of uptake) | |

| Compound 20 (Wrobel et al., 2019) | SERT | 3.9 nM (Ki) |

This table is generated based on data described in the text. nih.govresearchgate.net

Multi-Target Directed Ligand (MTDL) Development

The complexity of diseases like depression has shifted drug discovery from a "single target, single drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). ebi.ac.uk The pyrrolidine-2,5-dione scaffold has proven to be a valuable core for creating such molecules. The MTDL strategy aims to design a single chemical entity that can modulate multiple biological targets involved in the pathophysiology of a disease, potentially offering improved efficacy and a better side-effect profile compared to drug combinations. nih.govunibo.it

Researchers have successfully applied the concept of molecular hybridization to develop 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives as MTDLs for depression. researchgate.net One study reported the discovery of a compound by tethering a 3-piperidin-3-yl-1H-indole moiety, which confers high affinity for the 5-HT1A receptor and SERT, with the cyclic imide (pyrrolidine-2,5-dione) core. nih.gov The resulting lead compound exhibited a balanced affinity profile across multiple targets relevant to depression, including the 5-HT1A, 5-HT6, 5-HT7, and D2 receptors, as well as SERT. nih.gov This polypharmacological approach is believed to enhance therapeutic effectiveness, as combining SERT inhibition with activity at various serotonin receptors may accelerate and improve the antidepressant response. nih.gov

In Vivo Antidepressant-like Activity Assessment (e.g., Forced Swim Test (FST))

The Forced Swim Test (FST) is a standard preclinical behavioral model used to screen for potential antidepressant activity in rodents. thaiscience.info A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

A lead MTDL compound from the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series, which demonstrated a balanced in vitro multi-target profile, was assessed for its antidepressant-like activity in the FST model. The study found that this compound showed significant antidepressant-like effects, validating the MTDL design strategy in a functional, in vivo context. nih.gov

Antinociceptive and Analgesic Properties

Analogs of this compound, specifically those with thiophene (B33073) and benzothiophene (B83047) substitutions at the 3-position, have been extensively evaluated for their pain-relieving properties. nih.govmdpi.comnih.gov These studies have demonstrated significant antinociceptive (anti-pain) and antiallodynic (anti-pain from non-painful stimuli) effects in various animal models of pain.

In a mouse model of tonic pain (the formalin test), several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated a significant antinociceptive effect. nih.govresearchgate.net The formalin test has two phases: an acute neurogenic phase and a later inflammatory phase. Some compounds were effective in both phases, suggesting a broad spectrum of analgesic activity. nih.gov

Furthermore, these compounds have shown efficacy in models of neuropathic pain, which is often difficult to treat. mdpi.com In an oxaliplatin-induced peripheral neuropathy model, certain derivatives effectively alleviated tactile allodynia. nih.govmdpi.comnih.gov One lead compound, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, almost completely abolished allodynia in both the acute and late phases of the test. mdpi.com Another analog from the 3-(3-methylthiophen-2-yl) series attenuated tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. nih.govresearchgate.net

| Compound Series | Pain Model | Observed Effect |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test (Tonic Pain) | Significant antinociceptive effect. nih.govresearchgate.net |

| Oxaliplatin-Induced Neuropathy | Antiallodynic properties. nih.govresearchgate.net | |

| Streptozotocin-Induced Diabetic Neuropathy | Attenuation of tactile allodynia. nih.govresearchgate.net | |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test (Tonic Pain) | Significant analgesic effect. mdpi.comnih.gov |

| Oxaliplatin-Induced Neuropathy | Effective alleviation of allodynia. mdpi.comnih.gov |

This table is generated based on data described in the text.

Anticancer Research

Enzyme Inhibition (e.g., Indoleamine 2,3-dioxygenase-1 (IDO1))

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in immune suppression by catalyzing the degradation of the amino acid tryptophan. rsc.org Tumors can exploit this pathway to evade the immune system, making IDO1 a significant target in cancer immunotherapy. nih.govnih.gov

A derivative from the pyrrolidine-2,5-dione class, specifically 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as EOS200271/PF-06840003), has been identified as a novel and selective IDO1 inhibitor. nih.gov This compound was developed from a high-throughput screening hit and demonstrated potent inhibition of the IDO1 enzyme. nih.gov

X-ray crystallography revealed that this compound has a novel binding mode. Unlike most previously described IDO1 inhibitors, it does not bind to the heme iron atom within the enzyme's active site. nih.gov This distinct mechanism of inhibition may offer advantages in terms of selectivity and pharmacological profile. The clinical candidate showed good potency in a human whole blood assay, which measures IDO1 activity in a more physiologically relevant environment. nih.gov In vivo studies in mouse tumor models confirmed that the compound effectively inhibits IDO1, as evidenced by the reduction of kynurenine (B1673888) (the product of tryptophan degradation) levels in tumor tissues and plasma. google.com

| Compound Name | Target Enzyme | Potency (IC50) | Binding Mode |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) | Indoleamine 2,3-dioxygenase-1 (IDO1) | 160 nM (HeLa cell-based assay); 790 nM (Human whole blood assay) | Non-heme binding. nih.gov |

This table is generated based on data described in the text.

In Vitro Cytotoxicity Against Human Tumor Cell Lines

Analogs of this compound have demonstrated notable cytotoxic effects across a range of human tumor cell lines. For instance, pyridino[2,3-f]indole-4,9-dione derivatives, which share a core structural similarity, have been evaluated for their anticancer properties. nih.gov One such derivative, 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, exhibited potent cytotoxicity against human CNS tumor (XF 498) and colon tumor (HCT 15) cell lines, with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.gov Another analog, 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, was also significantly cytotoxic against the HCT 15 colon cancer cell line. nih.gov

Furthermore, studies on thiosemicarbazide-based analogs identified compounds with strong anticancer properties against lung cancer (A549) and melanoma (A375) cells, with IC50 values as low as 0.23 µg/ml. nih.gov Another related structure, a tridecylpyrrolidine-diol derivative, showed cytotoxicity against HCT116 and Caco-2 colon cancer cell lines. nih.gov

| Compound/Analog Class | Cell Line | Cancer Type | Activity (IC50/ED50) | Source |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 | CNS Tumor | 0.006 µg/ml | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 | Colon Tumor | 0.073 µg/ml | nih.gov |

| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 | Colon Tumor | 0.065 µg/ml | nih.gov |

| Thiosemicarbazide Derivative (Compound 1) | A549 | Lung Cancer | 0.23 µg/ml | nih.gov |

| Tridecylpyrrolidine-diol derivative | HCT116 | Colon Cancer | 6.46 ± 2.84 µmol/L | nih.gov |

| Tridecylpyrrolidine-diol derivative | Caco-2 | Colon Cancer | 2.17 ± 1.5 µmol/L | nih.gov |

Mechanisms of Cell Death Induction (e.g., Apoptosis, Caspase Pathway Activation)

The cytotoxic effects of these compounds are often mediated by the induction of apoptosis, a form of programmed cell death. Caspases, a family of cysteine proteases, are central to this process and can be categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). nih.gov

Research on a tridecylpyrrolidine-diol derivative demonstrated that its induction of cell death in HCT116 and Caco-2 cells involves both the extrinsic and intrinsic apoptotic pathways. nih.gov This was evidenced by a significant increase in the activity of effector caspases-3/7. nih.gov The study also observed a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a key step in the intrinsic pathway, as it triggers the formation of the apoptosome and subsequent activation of the caspase cascade. nih.gov Furthermore, the cleavage of PARP, a substrate for caspases involved in DNA repair, was detected, which is a hallmark of apoptosis. nih.gov Pan-caspase inhibitors have been shown to prevent apoptosis by blocking these signaling pathways. mdpi.com

Cell Cycle Arrest (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, many anticancer agents, including analogs of this compound, can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. Several studies have shown that related heterocyclic compounds can arrest cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com

For example, certain 2,3-arylpyridylindole derivatives were found to arrest A549 lung cancer cells at the G2/M phase at higher concentrations (2.0 μM). nih.gov This arrest is often linked to the disruption of cellular components essential for mitosis. Similarly, other novel compounds have been shown to induce a dose-dependent G2/M arrest in HCT116 colorectal cancer cells. mdpi.com This mechanism prevents the cells from entering mitosis, ultimately leading to reduced cell proliferation and, in some cases, apoptotic cell death. mdpi.com

Inhibition of Tubulin Polymerization

The arrest of the cell cycle in the G2/M phase is frequently associated with the disruption of microtubule dynamics. Microtubules, polymers of tubulin, are critical for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can halt this process.

Several analogs of this compound have been identified as tubulin polymerization inhibitors. rsc.orgnih.gov For instance, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one was identified as a promising scaffold for developing novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site of tubulin. rsc.org Likewise, certain diarylpyridine derivatives were shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov This inhibition of microtubule formation disrupts the mitotic spindle, leading to the observed G2/M arrest and subsequent cell death, a mechanism shared by established anticancer agents. mdpi.com

Dual Inhibitors of DNA Topoisomerase IIα and IDO1

A novel strategy in cancer therapy is the development of dual-target inhibitors that can simultaneously modulate multiple pathways involved in cancer progression. Analogs of this compound have been investigated in this context.

Specifically, thiosemicarbazide-based compounds have been identified as the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov DNA topoisomerase IIα is a crucial enzyme for DNA replication in cancer cells, and its inhibitors are effective anticancer agents. nih.gov IDO1 is an enzyme that plays a role in tumor immune evasion by metabolizing tryptophan. ebi.ac.uk By inhibiting both targets, these dual inhibitors can attack cancer cells directly (via topoisomerase inhibition) and potentially enhance the anti-tumor immune response (via IDO1 inhibition). nih.govnih.gov Separately, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been identified as a potent IDO1 inhibitor. google.com

| Compound Class | Target 1 | Target 2 | Therapeutic Rationale | Source |

|---|---|---|---|---|

| Thiosemicarbazide Derivatives | DNA Topoisomerase IIα | IDO1 | Direct cytotoxicity and immune response enhancement | nih.gov |

| 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | IDO1 | N/A (Single Target) | Inhibition of tumor immune evasion | google.com |

Anti-inflammatory Research

Cyclooxygenase (COX-1, COX-2) Inhibition

The anti-inflammatory properties of this chemical family have also been explored, focusing on the inhibition of cyclooxygenase (COX) enzymes. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation. jpp.krakow.pl Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. semanticscholar.org

A study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the subject compound, revealed that they could potentially inhibit both COX-1 and COX-2. nih.gov The IC50 values for some of these derivatives were found to be similar to that of meloxicam, a known NSAID. nih.gov Molecular docking studies suggested that these compounds bind to key amino acid residues in the active sites of the COX enzymes, such as Arg120 and Tyr355 in COX-2, preventing the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov

5-Lipoxygenase Inhibition

Research into the anti-inflammatory potential of compounds structurally related to this compound has included the evaluation of their ability to inhibit 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netnih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. researchgate.netresearchgate.net While direct studies on this compound are not extensively documented in publicly available research, the broader class of molecules containing pyrrolidine (B122466) or pyridine (B92270) moieties has been investigated for anti-inflammatory effects. For instance, various synthetic compounds are known to inhibit lipoxygenase. researchgate.net The therapeutic efficacy of 5-LOX inhibitors can be varied, and their pharmacological effects may be compound-specific. nih.gov Further research is necessary to specifically determine the 5-lipoxygenase inhibitory activity of this compound and its analogs.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) in Immune Cells

The modulation of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is a crucial aspect of anti-inflammatory activity. These cytokines play a significant role in the pathogenesis of numerous inflammatory diseases. nih.gov Preclinical studies on related heterocyclic compounds have demonstrated the potential for this class of molecules to modulate cytokine production. For example, in studies involving murine macrophage cell lines (J774 and RAW 264.7), various compounds have been shown to influence the release of IL-6 and TNF-α following stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.govnih.gov Specifically, some natural compounds have been identified as inhibitors of IL-6 and TNF-α. nih.gov The investigation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share the pyrrolidine-2,5-dione core, has suggested a broad spectrum of analgesic and anti-inflammatory properties. mdpi.com These findings support the rationale for investigating the specific effects of this compound and its analogs on the production of IL-6 and TNF-α in immune cells to fully characterize their anti-inflammatory profile.

Inhibition of Lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of various inflammatory mediators, including Prostaglandin E2 (PGE2). nih.govnih.gov The inhibition of LPS-induced PGE2 production is a key indicator of anti-inflammatory activity. nih.govresearchgate.net Research on various compounds, including chloroform (B151607) fractions of plant extracts and synthetic molecules, has demonstrated the ability to inhibit LPS-induced PGE2 production in macrophage cell lines like RAW 264.7. nih.govnih.gov This inhibition is often associated with the downregulation of cyclooxygenase-2 (COX-2) expression. nih.gov While direct experimental data on this compound is limited, the known anti-inflammatory properties of related heterocyclic structures suggest that it and its analogs may also possess the ability to inhibit LPS-induced PGE2 production. Further preclinical studies are warranted to confirm this specific activity.

Antimicrobial Research

The antimicrobial potential of this compound and its derivatives has been explored against a range of pathogenic microorganisms. These investigations have revealed activity against both bacteria and fungi, with ongoing research into their mechanisms of action.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial effects, particularly against Gram-positive bacteria. nih.gov In one study, certain analogs showed significant inhibitory activity against Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Pyrrolidine derivatives, in general, are recognized as important structural units in compounds with antimicrobial functions. researchgate.net

The introduction of different chemical groups to the core structure has been shown to influence the antibacterial spectrum and potency. Some pyridinium (B92312) salts have displayed stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com Conversely, other research has reported on pyrrolidine-2,5-dione derivatives with activity against Gram-negative bacteria. The table below summarizes the antibacterial activity of some representative analogs.

| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21b, 21d, 21f) | Staphylococcus aureus | Moderate to strong | nih.gov |

| Enterococcus faecalis | Certain inhibitory activity | nih.gov | |

| Bacillus subtilis | Certain inhibitory activity | nih.gov | |

| Staphylococcus xylosus | Certain inhibitory activity | nih.gov | |

| Pyrrolidine-2,5-dione derivative (Compound 5) | Staphylococcus aureus | 32-128 | researchgate.net |

| Vibrio cholerae | 32-128 | researchgate.net | |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Staphylococcus aureus | 16-64 | researchgate.net |

| Vibrio cholerae | 16-64 | researchgate.net |

Antifungal Activity

In addition to antibacterial effects, analogs of this compound have been investigated for their antifungal properties. Studies have shown that certain pyrrolidine-2,5-dione derivatives exhibit moderate activity against selected fungal species. researchgate.net For example, compounds have been tested against yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 256 µg/mL. researchgate.net

The design and synthesis of novel pyrrolidine-2,4-dione (B1332186) derivatives have yielded compounds with significant antifungal activity against various plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org One particular derivative demonstrated superior in vitro activity against R. solani compared to the commercial fungicide boscalid. rsc.org While some pyridinium salts have exhibited low antifungal activity against Candida albicans, mdpi.com other pyridine-containing compounds have shown good antifungal effects against both Candida albicans and Aspergillus niger. nih.gov

The table below presents the antifungal activity of some related compounds.

| Compound/Analog | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 5) | Yeasts | 64-128 | researchgate.net |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Yeasts | 64-256 | researchgate.net |

| Pyrrolidine-2,4-dione derivative (Compound 4h) | Rhizoctonia solani | EC50 = 0.39 | rsc.org |

| Dodecanoic acid pyridine derivatives | Aspergillus niger | Good activity | nih.gov |

| Candida albicans | Good activity | nih.gov |

Mechanisms of Action (e.g., Inhibition of DNA Gyrase, Topoisomerase IV, Tyrosyl-tRNA Synthetase)

The antibacterial effects of compounds related to this compound are believed to be mediated through the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, both type II topoisomerases, are well-established targets for antibacterial agents. nih.govnih.gov These enzymes are crucial for controlling the topological state of DNA during replication and other cellular processes. nih.govnih.gov

The pyrrolamide class of antibacterial agents, which share a structural resemblance to the pyrrolidine core, are known to target the ATP-binding site of DNA gyrase. nih.gov Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov Similarly, N-phenylpyrrolamide derivatives have been identified as potent inhibitors of both DNA gyrase and topoisomerase IV. rsc.org The inhibition of topoisomerase IV is another mechanism by which quinolone antibacterials, which also contain heterocyclic ring systems, exert their effects. researchgate.netnih.gov

Other Significant Enzyme Inhibition Activities

The structural features of the pyrrolidine-2,5-dione core have been shown to be conducive to interactions with the active sites of various enzymes, leading to inhibitory effects. The following sections detail the preclinical findings for analogs of this compound against a range of significant enzymes.

Acetylcholinesterase is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Research into compounds containing the pyrrolidine-2,5-dione moiety has revealed potential for AChE inhibition.

A study involving the synthesis of a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] from 3-(arylmethylidene)pyrrolidine-2,5-diones demonstrated promising cholinesterase inhibitory properties. nih.gov Specifically, two compounds from this series, 8e and 8g , exhibited notable efficacy against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov Compound 8g was found to be particularly potent against AChE with an IC50 value of 3.15 μM. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold can be a valuable template for designing novel AChE inhibitors. nih.gov

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Reference |

|---|---|---|---|

| 8e | 3.35 | 5.63 | nih.gov |

| 8g | 3.15 | 4.74 | nih.gov |

| Donepezil (Reference) | 0.59 | 0.77 | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. mdpi.com The inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, leading to improved glucose homeostasis. mdpi.com A variety of heterocyclic compounds, including those with a pyrrolidine core, have been investigated as DPP-IV inhibitors. mdpi.comnih.gov

| Compound Class | Key Findings | Reference |

|---|---|---|

| Aminomethyl-pyridine analogs | β-substituted compounds showed lower IC50 values. | nih.gov |

| α-amino pyrrole-2-carbonitrile (B156044) analogs | Demonstrated inhibitory activities in the range of 0.004 to 113.6 µM. | nih.gov |

| Piperazinopyrrolidine analogs | Compound 23 identified as a DPP-IV inhibitor with an IC50 of 3.73 μM. | nih.gov |

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including cancer and inflammation. researchgate.net Consequently, the development of ATX inhibitors is an active area of research. researchgate.net Studies have shown that pyrrolidine and 2-pyrrolidinone (B116388) derivatives can be potent inhibitors of ATX. researchgate.net